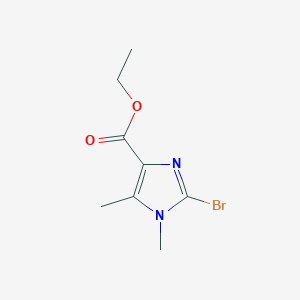
2,4-dihydroxy-5,6-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dihydroxy-5,6-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)nicotinamide, also known as DT-13, is a novel small molecule compound that has shown promising results in various scientific research applications. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
- Antimicrobial Activities : A study on the synthesis of new pyridine-2(1H)-thiones, nicotinamides, and related compounds demonstrated their potential for antimicrobial and antifungal activities. The research explored the chemical reactions leading to these compounds and their subsequent evaluation against various microorganisms (Othman, 2013).
Pharmacological Studies
- Antimicrobial and Antitubercular Activities : Another study focused on the synthesis of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, evaluating their antimicrobial and antitubercular properties. This research highlights the potential of these compounds in addressing bacterial and tubercular infections (Dave et al., 2007).
Structural and Chemical Properties
- Heterocyclic Derivatives Synthesis : Research into the synthesis of sterically hindered 3-(azolyl)pyridines from nicotinonitriles explored the creation of a diverse library of heterocyclic derivatives. These compounds were examined for their chemical properties and potential applications in further scientific research (Lukyanov et al., 2008).
Biological Activity
- Antimicrobial Screening : The synthesis of 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole and their biological activity study underscored the antimicrobial potential of these compounds. The research included in vitro screening against various bacteria and fungi, suggesting some compounds have comparable activities to standard drugs (Patel & Shaikh, 2010).
Mecanismo De Acción
Target of action
Compounds with a thiazole ring, like “2,4-dihydroxy-5,6-dimethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide”, have been found to exhibit diverse biological activities . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of action
The mode of action of such compounds often involves interactions with biological macromolecules, such as proteins or nucleic acids. The thiazole ring and pyridine ring in the compound could potentially form hydrogen bonds or aromatic stacking interactions with these macromolecules .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they could affect multiple biochemical pathways .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Thiazole derivatives have been found to exhibit activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
4-hydroxy-5,6-dimethyl-2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-8-9(2)18-14(22)12(13(8)21)15(23)20-16-19-11(7-24-16)10-4-3-5-17-6-10/h3-7H,1-2H3,(H2,18,21,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYMWZPXDPBSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1O)C(=O)NC2=NC(=CS2)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2636280.png)

![(E)-N1-(furan-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2636285.png)
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2636289.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2636290.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2636294.png)


![methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate](/img/no-structure.png)
![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-methoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2636299.png)
![ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate](/img/structure/B2636300.png)
